N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-12-9-14(5-8-17(12)21)22-18(25)10-15-11-28-20(23-15)24-19(26)13-3-6-16(27-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQIPNUZSZNYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a thiazole ring and a benzamide moiety, which are known to contribute to various biological activities. The presence of bromine and methoxy groups also suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity :
- Enzyme Inhibition :
- Receptor Modulation :
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes like DHFR and IMPDH, leading to reduced nucleotide synthesis and subsequent inhibition of cell proliferation.
- Induction of Apoptosis : Similar compounds have been found to induce apoptosis in cancer cells through various signaling pathways.
- Modulation of Cell Signaling : The compound's ability to interact with specific receptors could alter downstream signaling pathways that regulate cell survival and proliferation.
Case Studies
- Benzamide Riboside Studies :
- Thiazole Derivatives :
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Halogenated Phenyl Groups
- N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2): Structural Features: Shares the thiazole ring and bromophenyl group but incorporates a trifluoromethylphenyl substituent instead of the carbamoylmethyl group. Molecular Weight: 503.33 g/mol (vs. estimated ~450–470 g/mol for the target compound).
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :
Thiazole-Benzamide Hybrids with Varied Substituents
- N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-75-6): Structural Features: Replaces the 4-bromo-3-methylphenyl group with a cyclopropanecarboxamide. Molecular Weight: 331.4 g/mol (lower due to the absence of bromine).
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205):
Sulfonamide and Triazole Analogues
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide :
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): Structural Features: Triazole core with sulfonyl and difluorophenyl groups.
Structural and Functional Analysis
Table 1: Key Comparative Data
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-Methoxybenzamide, 4-bromo-3-methylphenyl | ~450–470* | Halogen bonding, moderate solubility |
| N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide | Thiazole | Trifluoromethylphenyl | 503.33 | Enhanced hydrophobicity, lower solubility |
| 4MNB | Benzamide | Nitro, methoxy | ~335† | High reactivity, reduced metabolic stability |
| N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide | Thiazole | Cyclopropanecarboxamide | 331.40 | Steric hindrance, altered binding kinetics |
*Estimated based on structural analogy; †Calculated from molecular formula.
Electronic and Solubility Considerations
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances solubility and electron density, contrasting with nitro () or trifluoromethyl () groups, which reduce solubility but improve target affinity .
- Halogen Effects : The bromine atom in the target compound and analogues supports halogen bonding, a feature absent in compounds with methyl or cyclopropane substituents .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-bromo-3-methylphenylacetonitrile reacts with chloroacetone in the presence of sulfur and ammonium acetate under refluxing ethanol. The reaction is monitored via TLC, with purification achieved through silica gel chromatography (hexane/ethyl acetate, 3:1). This step yields the thiazole precursor with ~65% efficiency.
Critical parameters include:
-
Temperature control : Prolonged reflux (>8 hours) leads to decomposition, while shorter durations (<6 hours) result in incomplete cyclization.
-
Solvent selection : Ethanol promotes better solubility of intermediates compared to DMF or THF.
Introduction of the Carbamoyl-Methyl Group
The carbamoyl-methyl side chain at position 4 of the thiazole is installed via amide coupling .
Carbamoylation Protocol
4-Bromo-3-methylaniline is reacted with chloroacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as the base. The resulting N-(4-bromo-3-methylphenyl)chloroacetamide is subsequently treated with sodium hydride in THF to generate the nucleophilic enolate, which displaces the bromide on the thiazole precursor.
Key data :
This step requires strict moisture exclusion, as hydrolysis of the chloroacetamide intermediate reduces yields by ~40%.
Coupling of the 4-Methoxybenzamide Moiety
The final stage involves installing the 4-methoxybenzamide group at position 2 of the thiazole.
Benzamide Formation
4-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (2.5 equivalents) in refluxing DCM. The crude acid chloride is then coupled to the thiazole-2-amine intermediate via Schotten-Baumann conditions :
-
Dissolve thiazole intermediate in THF/water (3:1)
-
Add acid chloride portion-wise at 0°C
-
Adjust pH to 8–9 with 10% NaOH
Optimization insights :
-
Excess base (>3 equivalents) causes saponification of the methyl ether
-
Microwave-assisted coupling (150°C, 10 minutes) improves yields to 85% compared to conventional heating
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution chromatography :
Spectroscopic Confirmation
Key spectral data :
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.8 Hz, 2H, benzamide Ar-H), 6.98 (d, J=8.8 Hz, 2H, OCH₃-Ar-H), 4.32 (s, 2H, CH₂CONH)
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura approach constructs the thiazole ring post-carbamoylation:
Solid-Phase Synthesis
Immobilization of the thiazole precursor on Wang resin enables iterative coupling:
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Epimerization at carbamoyl carbon | Use of Hünig's base (iPr₂NEt) | 89% R |
| Thiazole ring oxidation | Argon sparging + BHT antioxidant | 95% |
| Low solubility in coupling steps | Co-solvents (DMSO:THF 1:4) | Yield +22% |
Scalability and Industrial Relevance
Batch processes (10–100 g scale) demonstrate:
Q & A
Q. What are the recommended synthetic routes for N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amide Coupling : React 4-bromo-3-methylphenylamine with a carbamoyl-methyl precursor (e.g., chloroacetyl chloride) to form the carbamoyl-methyl intermediate .
Thiazole Ring Formation : Cyclize the intermediate with thiourea or a thioamide derivative under reflux in ethanol or DMF to construct the thiazole core .
Benzamide Conjugation : Couple the thiazole intermediate with 4-methoxybenzoyl chloride using a base (e.g., triethylamine) in dichloromethane .
Critical Parameters :
- Temperature control (60–80°C for cyclization).
- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
- Catalysts (e.g., HOBt/EDCI for amide bond formation) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial Assays :
- Anticancer Screening :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
Methodological Answer:
- Substituent Modification :
- Vary the bromo-methylphenyl group (e.g., replace Br with Cl or CF₃) to assess halogen effects on target binding .
- Modify the methoxy group on the benzamide (e.g., replace with nitro or amino groups) to alter electron density .
- Bioassay Correlation :
- Test derivatives against kinase enzymes (e.g., EGFR) to identify critical binding motifs .
- Use the following table to compare analogs:
| Compound Modification | Bioactivity Trend (vs. Parent) | Reference |
|---|---|---|
| Br → Cl (4-chloro analog) | Reduced anticancer activity | |
| Methoxy → Nitro | Enhanced antimicrobial potency |
Q. What strategies resolve contradictions in reported bioactivity data of thiazole derivatives?
Methodological Answer:
- Purity Validation :
- Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities may skew bioactivity .
- Orthogonal Assays :
- Use surface plasmon resonance (SPR) to measure binding kinetics with purified targets (e.g., bacterial topoisomerase IV) .
- Validate cytotoxicity results with a parallel ATP-based luminescence assay .
- Structural Confirmation :
Q. What in silico methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Docking :
- ADME Modeling :
- Predict logP (lipophilicity) and solubility using SwissADME or QikProp.
- Key parameters:
- logP : ~3.2 (moderate permeability) .
- HIA (Human Intestinal Absorption) : >80% (high absorption likely) .
- Toxicity Risk :
- Screen for hepatotoxicity via ProTox-II, focusing on structural alerts (e.g., thiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
